Spermine NONOate
Overview
Description
Synthesis Analysis
The synthesis of Spermine NONOate and similar compounds involves the chemical incorporation of a NO releasing group onto spermine, a naturally occurring polyamine. This process ensures that upon decomposition, the compound liberates NO in a predictable manner. Although specific synthesis methods for Spermine NONOate are not detailed in the available literature, the general approach to synthesizing NO donors involves reactions that attach NO groups to polyamines or other carriers, providing a mechanism for NO release under physiological conditions.
Molecular Structure Analysis
Spermine NONOate's molecular structure is characterized by the presence of spermine linked to a NO-releasing NONOate group. The structure of spermine itself consists of a long carbon chain with four amine groups, which allows for its interaction with various biological molecules, including DNA and proteins. The NONOate group is responsible for the controlled release of NO upon degradation. The interaction between the spermine backbone and the NONOate group is crucial for the compound's ability to release NO in a biological environment.
Chemical Reactions and Properties
Upon exposure to physiological conditions, Spermine NONOate undergoes decomposition to release NO and spermine. The release rate of NO from Spermine NONOate is influenced by factors such as temperature, pH, and the presence of biological molecules. This controlled release property is essential for studying the localized effects of NO in biological systems. Additionally, spermine, a product of Spermine NONOate decomposition, is known to interact with nucleic acids and proteins, potentially influencing the outcome of NO-related experiments.
Physical Properties Analysis
The physical properties of Spermine NONOate, such as solubility, stability, and NO release kinetics, are critical for its application in biological research. These properties determine the compound's suitability for different experimental setups, including in vitro studies and potentially in vivo applications. While specific physical property data for Spermine NONOate is not provided, NO donors in general are designed to be stable under storage conditions and soluble in aqueous solutions for easy application in biological experiments.
Chemical Properties Analysis
Spermine NONOate's chemical properties, including its reactivity with biological targets and NO release kinetics, are central to its function as a research tool. The ability of Spermine NONOate to release NO in a controlled manner allows researchers to investigate the role of NO in signaling pathways, vascular function, and other physiological processes. The compound's interaction with cellular components, influenced by its spermine backbone, adds another layer of complexity to its biological effects.
References
- Effects of spermine NONOate and ATP on protein aggregation: light scattering evidences (Bassam et al., 2013).
- A proposed function for spermine and spermidine: protection of replicating DNA against damage by singlet oxygen (Khan et al., 1992).
- Putative spermine synthases from Thalassiosira pseudonana and Arabidopsis thaliana synthesize thermospermine rather than spermine (Knott et al., 2007).
- Spermine synthase (Pegg & Michael, 2009).
- Spermine is not essential for growth of Saccharomyces cerevisiae: identification of the SPE4 gene (spermine synthase) and characterization of a spe4 deletion mutant (Hamasaki-Katagiri et al., 1998).
Scientific Research Applications
Apoptosis in Macrophage Cells : SpNO induces apoptosis and caspase-3 activity in macrophage cells, with glutathione playing a critical role in mediating this process via nitric oxide and reactive oxygen species (ROS) (Boggs, McCormick, & Lapetina, 1998).
Predicting Nitric Oxide Release Rates : It is useful for predicting the temporal nitric oxide (NO) release rate and resulting NO concentrations for NO donors, beneficial for assessing physiological or pathological effects on cell systems (Ramamurthi & Lewis, 1997).
Biomedical Applications : SpNO has laid the foundation for biomedical applications, including tools for studying nitric oxide's chemical biology and designing therapeutic advances (Keefer, 2011).
Intracellular Zn2+ Elevation in Neurons : Brief exposure to SpNO may cause elevations of intracellular Zn2+ in cortical neurons, potentially playing a role in intracellular signaling (Lin, Mohandas, Fontaine, & Colvin, 2007).
Effects on Hemoglobin Aggregation : SpNO decreases the hemoglobin aggregation temperature, and ATP facilitates protein destabilization in the presence of nitric oxide (Bassam et al., 2013).
Characterization as a Nitric Oxide Donor : It is characterized as a diazeniumdiolate nitric oxide donor for research applications (Rivera-Tirado, López-Casillas, & Wesdemiotis, 2011).
Protection of Post-Thaw Sperm : SpNO plays a role in protecting post-thaw sperm motility, viability, membrane integrity, and lipid peroxidation in cryopreserved Murrah buffalo spermatozoa (Siddique & Atreja, 2013).
Acrosome Reaction in Spermatozoa : It significantly increases the number of acrosome-reacted spermatozoa, albeit at a lower rate than Lysophosphatidyl choline (LPC) induced acrosome reaction (Siddique & Atreja, 2012).
Use in Ultrasound-Mediated Microbubble Disruption : SpNO-loaded microbubbles can be used as a hydrophilic agonist carrier for ultrasound-mediated microbubble disruption, eliciting femoral vasodilation and clot degradation (Corro et al., 2022).
Role in Fallopian Tube Function : SpNO inhibits tubal contractility in vitro, suggesting its potential role in Fallopian tube function (Ekerhovd, Brännström, Weijdegård, & Norström, 1999).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(Z)-[3-aminopropyl-[4-(3-aminopropylamino)butyl]amino]-hydroxyimino-oxidoazanium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H26N6O2/c11-5-3-8-13-7-1-2-9-15(10-4-6-12)16(18)14-17/h13,17H,1-12H2/b16-14- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STVYBUMQUAJDER-PEZBUJJGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN(CCCN)[N+](=NO)[O-])CNCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN(CCCN)/[N+](=N/O)/[O-])CNCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H26N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00159840 | |
Record name | Spermine nitric oxide complex | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00159840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Spermine NONOate | |
CAS RN |
136587-13-8 | |
Record name | Spermine nitric oxide complex | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136587138 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Spermine nitric oxide complex | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00159840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.